molecular formula C18H22O2 B12418339 delta8,9-Dehydro-17beta-estradiol-16,16,17-d3

delta8,9-Dehydro-17beta-estradiol-16,16,17-d3

Cat. No.: B12418339
M. Wt: 273.4 g/mol
InChI Key: UWYDUSMQFLTKBQ-OZVBLITMSA-N
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Description

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is a synthetic derivative of estradiol, a form of estrogen. This compound is characterized by the presence of deuterium atoms at the 16, 16, and 17 positions, which makes it a stable isotope-labeled compound. It has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .

Preparation Methods

The synthesis of delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 involves multiple steps, starting from estradiol. The process typically includes dehydrogenation and deuterium labeling. Specific reaction conditions and reagents are used to achieve the desired isotopic labeling and structural modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways and reaction mechanisms.

    Biology: It is used to study the biological effects of estradiol and its derivatives, including receptor binding and signal transduction.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives in the body.

    Industry: It is used in the development of new drugs and therapeutic agents targeting estrogen receptors

Mechanism of Action

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .

Comparison with Similar Compounds

Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracer studies. Similar compounds include:

Properties

Molecular Formula

C18H22O2

Molecular Weight

273.4 g/mol

IUPAC Name

(13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,17D

InChI Key

UWYDUSMQFLTKBQ-OZVBLITMSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CCC3=C([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

Canonical SMILES

CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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